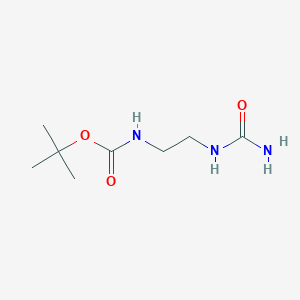

Tert-butyl (2-ureidoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (2-ureidoethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group attached to the carbamate moiety, which provides stability and ease of handling.

準備方法

Synthetic Routes and Reaction Conditions: Tert-butyl (2-ureidoethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.

化学反応の分析

Types of Reactions: Tert-butyl (2-ureidoethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Deprotection: The tert-butyl group can be removed using strong acids like trifluoroacetic acid, resulting in the formation of the free amine.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for deprotection of the tert-butyl group.

Sodium Azide: Utilized in the synthesis of the acyl azide intermediate.

Tetrabutylammonium Bromide and Zinc(II) Triflate: Catalysts for the Curtius rearrangement.

Major Products:

Free Amine: Obtained after deprotection.

Isocyanate Derivative: Formed during the Curtius rearrangement.

科学的研究の応用

Tert-butyl (2-ureidoethyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a precursor for various biochemical studies.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of tert-butyl (2-ureidoethyl)carbamate primarily involves its role as a protecting group. The tert-butyl group stabilizes the carbamate, preventing unwanted reactions at the amine site. Upon deprotection, the tert-butyl group is cleaved, releasing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

類似化合物との比較

Tert-butyl carbamate: Another carbamate with similar protecting group properties.

Benzyl carbamate: Used as a protecting group for amines, removed by catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed with an amine base.

Uniqueness: Tert-butyl (2-ureidoethyl)carbamate is unique due to its specific structure, which provides stability and ease of deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.

生物活性

Tert-butyl (2-ureidoethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C₇H₁₄N₂O₂

- CAS Number : 122234-46-2

The compound features a tert-butyl group attached to a urea moiety, which is known to influence its biological properties.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in different therapeutic areas:

-

Anti-inflammatory Activity :

- Research indicates that derivatives of carbamates, including this compound, exhibit anti-inflammatory properties. In vivo studies have demonstrated that certain analogs can significantly inhibit inflammation in animal models, showing efficacy comparable to established anti-inflammatory drugs like indomethacin .

- Table 1: Inhibition Percentage of Inflammation

Compound Inhibition Percentage (%) This compound 54.239 Indomethacin 55.000

- Anticancer Potential :

- Antimicrobial Activity :

The mechanisms underlying the biological activities of this compound are multifaceted:

- COX-2 Inhibition : The compound appears to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain pathways. This inhibition contributes to its anti-inflammatory effects.

- Cell Cycle Arrest : In cancer cells, this compound has been shown to disrupt the cell cycle, leading to increased apoptosis rates .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

-

Case Study on Anti-inflammatory Effects :

- A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in significant reduction in edema compared to control groups. The study concluded that this compound could be a viable alternative to traditional NSAIDs with potentially fewer side effects .

- Anticancer Research :

特性

IUPAC Name |

tert-butyl N-[2-(carbamoylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5-4-10-6(9)12/h4-5H2,1-3H3,(H,11,13)(H3,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHSRTCEZHSEBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。